molecular formula C15H16N4O3S2 B263176 N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

Katalognummer B263176
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: ACWMEHXOHYZXMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various scientific fields due to its unique properties.

Wirkmechanismus

The mechanism of action of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microbial pathogens.
Biochemical and Physiological Effects
N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suppress inflammation, and inhibit the growth of microbial pathogens.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments include its ability to selectively target cancer cells and microbial pathogens. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in the treatment of cancer and microbial infections.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of derivatives of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide with improved properties.
4. Evaluation of its potential as a therapeutic agent in preclinical and clinical studies.
In conclusion, N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 4,7-dimethoxy-1H-benzimidazole-2-thiol with 4-bromoacetyl-2-mercapto-1,3-thiazole in the presence of a base. The resulting product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial and anticancer properties.

Eigenschaften

Produktname

N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide

Molekularformel

C15H16N4O3S2

Molekulargewicht

364.4 g/mol

IUPAC-Name

N-[4-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H16N4O3S2/c1-8(20)16-14-17-9(6-23-14)7-24-15-18-12-10(21-2)4-5-11(22-3)13(12)19-15/h4-6H,7H2,1-3H3,(H,18,19)(H,16,17,20)

InChI-Schlüssel

ACWMEHXOHYZXMR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)CSC2=NC3=C(C=CC(=C3N2)OC)OC

Kanonische SMILES

CC(=O)NC1=NC(=CS1)CSC2=NC3=C(C=CC(=C3N2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.